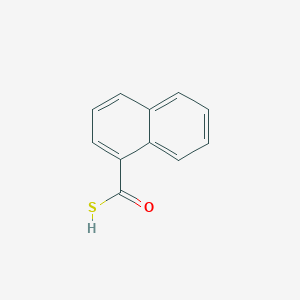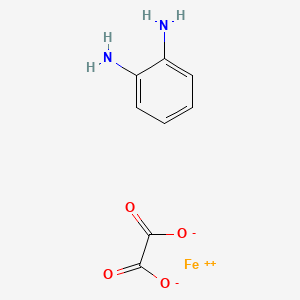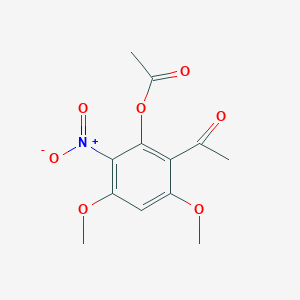
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate is an organic compound with a complex structure It is characterized by the presence of acetyl, methoxy, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate typically involves multiple steps. One common method includes the nitration of 3,5-dimethoxyacetophenone followed by acetylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl and methoxy groups can also influence the compound’s reactivity and binding affinity to specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-3,5-dimethoxyacetophenone: Similar structure but without the acetyl group, affecting its chemical properties and applications.
Uniqueness
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate is unique due to the combination of acetyl, methoxy, and nitro groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
81325-90-8 |
|---|---|
Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
(2-acetyl-3,5-dimethoxy-6-nitrophenyl) acetate |
InChI |
InChI=1S/C12H13NO7/c1-6(14)10-8(18-3)5-9(19-4)11(13(16)17)12(10)20-7(2)15/h5H,1-4H3 |
InChI Key |
HKYZWBKNEOZMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


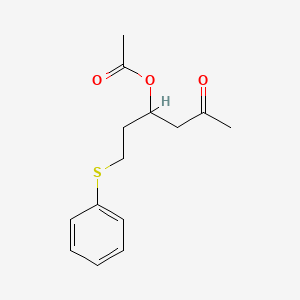
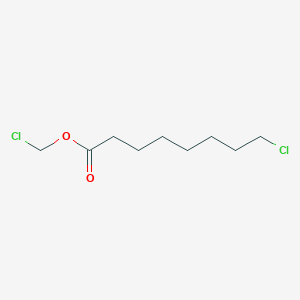
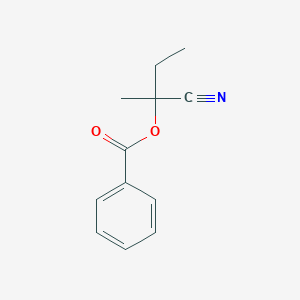
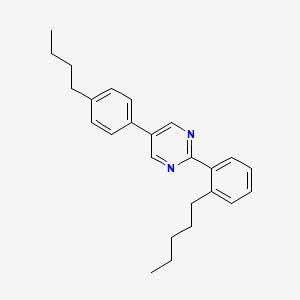
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
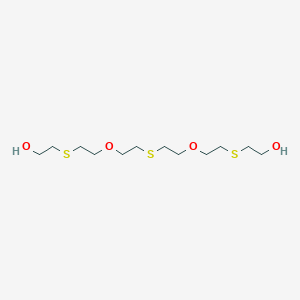
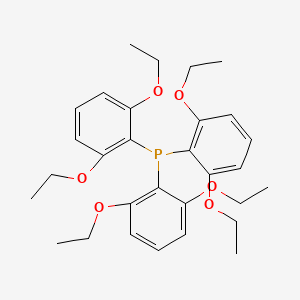
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)
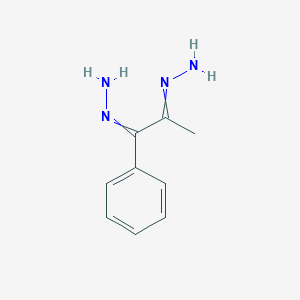
![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
